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Core Compound Profile

PF-06726304 is recognized in scientific literature as a potent, selective small-molecule inhibitor of the

histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the

Polycomb Repressive Complex 2 (PRC2) [1] [2].

The table below summarizes its key biochemical and physicochemical properties:

Property Category Details

Primary Target &
Role

EZH2 (catalytic subunit of PRC2); Histone Methyltransferase inhibitor [3] [4]

Mechanism of
Action

Competes with the cofactor S-adenosyl-methionine (SAM) to directly bind the
SET domain of EZH2, inhibiting its methyltransferase activity and reducing

H3K27me3 levels [1].

Reported Potency
(Ki)

Wild-Type EZH2: 0.7 nM; EZH2 Y641N Mutant: 3.0 nM [3] [4]

Cellular Activity
(IC50)

Inhibition of H3K27me3 in Karpas-422 cells: 15 nM; Anti-proliferation in Karpas-

422 cells: 25 nM [3] [4]
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Property Category Details

Molecular
Formula & Weight

C₂₂H₂₁Cl₂N₃O₃; 446.33 g/mol [3] [4]

CAS Number 1616287-82-1 [3] [4]

Experimental Data & Research Findings

In Vitro and In Vivo Efficacy

PF-06726304 has demonstrated robust activity in both cellular and animal models.

In Vitro: The compound reduces H3K27me3 levels and exerts anti-proliferative effects in cell lines

such as the diffuse large B-cell lymphoma (DLBCL) Karpas-422 model [3] [4].
In Vivo: Oral administration of PF-06726304 (dosed twice daily/BID) showed dose-dependent

antitumor activity in a Karpas-422 xenograft model in mice. Doses of 200 and 300 mg/kg over 20
days significantly inhibited tumor growth and induced modulation of target genes [3] [4].

Detailed In Vitro Cell Protocol

The methodology for assessing cellular H3K27me3 inhibition is outlined below [3]:
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Plate Karpas-422 cells

Incubate with
PF-06726304 serial dilutions

(72 hours, 37°C, 5% CO₂)
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(2.5 hours, RT)

Incubate with
HRP-linked Secondary Antibody
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Add TMB Substrate
(5 min, dark)
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Workflow for measuring H3K27me3 inhibition in cells via ELISA.

Key steps include:

Cell Culture: Karpas-422 cells are plated and treated with compound dilutions for 72 hours [3].
Cell Lysis & Assay: Cells are lysed, and histone proteins are acid-extracted. Lysates are neutralized

and transferred to an ELISA plate for analysis with H3K27me3-specific antibodies [3].

EZH2 Inhibition in Cancer Research Context

EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated

with transcriptional silencing of genes, including tumor suppressors [2]. Inhibition of EZH2 can therefore

reverse this silencing.

EZH2 (PRC2 Complex) H3K27me3 Mark Catalyzes Gene Silencing
(Tumor Suppressors)

 Leads to

PF-06726304

 Inhibits

Gene Re-expression
 Promotes

Click to download full resolution via product page

Simplified pathway of EZH2 function and PF-06726304 inhibition mechanism.

EZH2 is a target of significant interest in oncology. The first EZH2 inhibitor, Tazemetostat, received FDA

approval for specific cancers, validating EZH2 as a therapeutic target [5] [1]. PF-06726304 is part of this

broader class of investigational compounds.

Recent studies highlight EZH2's role in cancer stem cells (CSCs) and therapy resistance. Research in

sarcoma models shows EZH2 is enriched in CSCs, and its inhibition can reduce this population and sensitize

cells to chemotherapy [6]. This positions EZH2 inhibitors as promising agents for overcoming drug

resistance [7].

Formulation and Handling Notes
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For laboratory research, consider these practical aspects [3] [4]:

Solubility: Soluble in DMSO (≥10 mg/mL). Note that moisture-absorbing DMSO can reduce solubility.
In Vivo Formulation: For animal studies, can be prepared as a homogeneous suspension using

vehicles like 0.5% carboxymethylcellulose sodium salt (CMC-Na).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Recent advances in EZH2-based dual inhibitors ... [sciencedirect.com]

2. The roles of EZH2 in cancer and its inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]

3. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]

4. PF-06726304 | EZH2 Inhibitor [medchemexpress.com]

5. Use of histone methyltransferase inhibitors in cancer ... [pubmed.ncbi.nlm.nih.gov]

6. Genetic and epigenetic characterization of sarcoma stem ... [nature.com]

7. Histone methyltransferase and drug resistance in cancers [jeccr.biomedcentral.com]

To cite this document: Smolecule. [PF-06726304 histone methyltransferase inhibition]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539198#pf-06726304-

histone-methyltransferase-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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